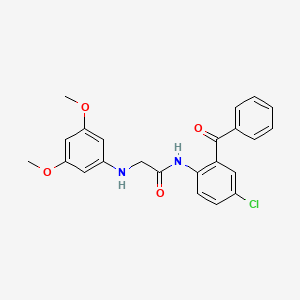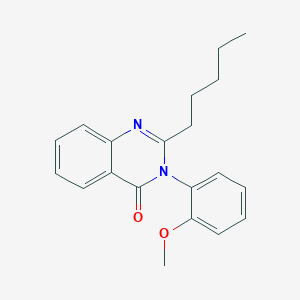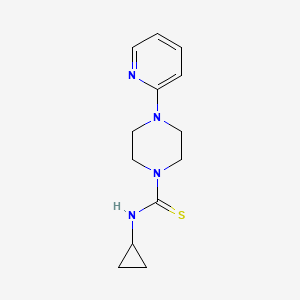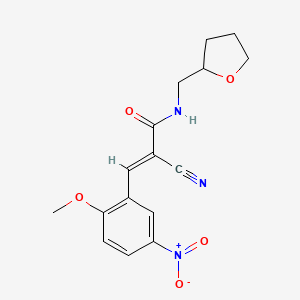
N-(2-benzoyl-4-chlorophenyl)-2-(3,5-dimethoxyanilino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-4-chlorophenyl)-2-(3,5-dimethoxyanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, and a dimethoxyanilino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(3,5-dimethoxyanilino)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoyl Chloride Intermediate: This can be achieved by reacting benzoyl chloride with a chlorophenyl compound under anhydrous conditions.
Coupling with Dimethoxyaniline: The benzoyl chloride intermediate is then reacted with 3,5-dimethoxyaniline in the presence of a base such as triethylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-2-(3,5-dimethoxyanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-(3,5-dimethoxyanilino)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-benzoylphenyl)-2-(3,5-dimethoxyanilino)acetamide: Lacks the chlorine atom in the phenyl ring.
N-(2-benzoyl-4-methylphenyl)-2-(3,5-dimethoxyanilino)acetamide: Contains a methyl group instead of a chlorine atom.
N-(2-benzoyl-4-fluorophenyl)-2-(3,5-dimethoxyanilino)acetamide: Contains a fluorine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in N-(2-benzoyl-4-chlorophenyl)-2-(3,5-dimethoxyanilino)acetamide may impart unique chemical and biological properties, such as increased reactivity or enhanced biological activity, compared to its analogs.
Properties
Molecular Formula |
C23H21ClN2O4 |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-(3,5-dimethoxyanilino)acetamide |
InChI |
InChI=1S/C23H21ClN2O4/c1-29-18-11-17(12-19(13-18)30-2)25-14-22(27)26-21-9-8-16(24)10-20(21)23(28)15-6-4-3-5-7-15/h3-13,25H,14H2,1-2H3,(H,26,27) |
InChI Key |
GKMBKXHMCDVWJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinyl}-6-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B10871303.png)



![1-(3-Chlorophenyl)-3-[2-(phenylsulfanyl)phenyl]thiourea](/img/structure/B10871317.png)
![(4E)-2-(1H-benzimidazol-2-yl)-4-[(dimethylamino)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871324.png)
![Ethyl [(4-oxo-3-phenyl-3,4,6,7,8,9-hexahydropyrimido[4,5-b]quinolin-2-yl)sulfanyl]acetate](/img/structure/B10871327.png)
![methyl 4-({[2-(1H-imidazol-4-yl)ethyl]carbamothioyl}amino)benzoate](/img/structure/B10871328.png)
![2-Oxo-2-phenylethyl 3-{[(2-hydroxyquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B10871333.png)
![6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-iodobenzoate](/img/structure/B10871335.png)
![4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide](/img/structure/B10871343.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10871345.png)
![7-(2-Furylmethyl)-2-(2-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10871358.png)
![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-phenylacetohydrazide](/img/structure/B10871360.png)
